4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)phenyl]phenyl]aniline
CAS No.:
Cat. No.: VC13771222
Molecular Formula: C36H30N4
Molecular Weight: 518.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H30N4 |
|---|---|
| Molecular Weight | 518.6 g/mol |
| IUPAC Name | 4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)phenyl]phenyl]aniline |
| Standard InChI | InChI=1S/C36H30N4/c37-33-9-1-23(2-10-33)27-17-28(24-3-11-34(38)12-4-24)20-31(19-27)32-21-29(25-5-13-35(39)14-6-25)18-30(22-32)26-7-15-36(40)16-8-26/h1-22H,37-40H2 |
| Standard InChI Key | JLNAABCOOXPFPR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C6=CC=C(C=C6)N)N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C6=CC=C(C=C6)N)N |
Introduction
4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)phenyl]phenyl]aniline is a complex organic compound featuring multiple aromatic rings and amino groups. This structure makes it a candidate for applications in material science, organic electronics, and potentially biomedical fields due to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
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Aromatic Coupling: Sequential coupling of aromatic amines with halogenated aromatic compounds using catalysts such as palladium or copper.
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Reaction Conditions:
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Solvents: Dimethylformamide (DMF), toluene.
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Catalysts: Palladium or copper-based catalysts.
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Bases: Potassium carbonate or similar bases to facilitate coupling.
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Purification: Recrystallization or chromatography techniques are employed to achieve high purity.
Industrial production may involve large-scale batch reactions or continuous flow reactors, optimizing yield and efficiency.
Mechanism of Action
The compound's mechanism of action depends on the context of its application:
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In Material Science: It acts as an electron donor or acceptor due to its conjugated system, enabling charge transfer in electronic devices.
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In Biological Systems: The amino groups may interact with molecular targets such as enzymes or DNA through hydrogen bonding or π-stacking interactions.
Research Findings
While direct studies on this specific compound are sparse, related compounds with similar structures have been explored for:
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Antimicrobial Activity: Aromatic amines often exhibit antimicrobial properties by disrupting microbial cell walls .
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DNA Interaction Studies: Compounds with multiple aromatic rings and amino groups show potential for binding DNA via intercalation .
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Material Properties: High thermal stability and conductivity due to the extended conjugation.
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